molecular formula C8H15NO B6599892 3-cyclopropoxypiperidine CAS No. 1799285-20-3

3-cyclopropoxypiperidine

Cat. No. B6599892
CAS RN: 1799285-20-3
M. Wt: 141.21 g/mol
InChI Key: ASQASHWDYQZNMX-UHFFFAOYSA-N
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Description

3-Cyclopropoxypiperidine is an organic compound with the molecular formula C6H10N2O. This compound is an important intermediate in the synthesis of a variety of drugs and other compounds. It is also used in the synthesis of a wide range of compounds including antibiotics, antifungals, and analgesics. The structure of this compound is unique in that it contains a cyclopropane ring with a nitrogen atom in the center. This makes the compound highly reactive and useful in the synthesis of various compounds.

Scientific Research Applications

3-Cyclopropoxypiperidine has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs and other compounds, including antibiotics, antifungals, and analgesics. It has also been used in the synthesis of a variety of other compounds, such as polymers, dyes, and catalysts. Additionally, this compound has been used in the study of enzyme kinetics, as well as in the study of the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 3-cyclopropoxypiperidine is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This results in the formation of a new bond between the substrate and the cyclopropane ring, allowing for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound can act as a proton donor, donating a proton to the substrate molecule. This can result in the formation of a new bond between the substrate and the cyclopropane ring, allowing for the synthesis of a variety of compounds. Additionally, this compound is believed to have a variety of other effects on the body, including the modulation of enzyme activity and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 3-cyclopropoxypiperidine in laboratory experiments has a number of advantages and limitations. One of the advantages of using this compound is that it is relatively stable and can be synthesized easily. Additionally, the compound is highly reactive, making it useful in the synthesis of a variety of compounds. However, the compound is also highly toxic and may cause irritation if it comes into contact with the skin or eyes. Additionally, the compound may react with other chemicals, making it important to use appropriate safety precautions when handling it.

Future Directions

There are a number of potential future directions for research involving 3-cyclopropoxypiperidine. One potential direction is to further investigate the compound’s mechanism of action and its effects on the body. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of a variety of compounds. Additionally, further research could be conducted to explore the potential toxicity of the compound and to develop safe handling procedures. Finally, further research could be conducted to explore the potential of using this compound in the synthesis of polymers, dyes, and catalysts.

Synthesis Methods

3-Cyclopropoxypiperidine can be synthesized through a variety of methods. The most common method involves the reaction of piperidine with propylene oxide in the presence of a base catalyst. The reaction is typically carried out at a temperature of around 100°C and a pressure of around 1 atm. The reaction yields a mixture of this compound and its isomers. The desired this compound can then be separated from the mixture by chromatographic techniques.

properties

IUPAC Name

3-cyclopropyloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(6-9-5-1)10-7-3-4-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQASHWDYQZNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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